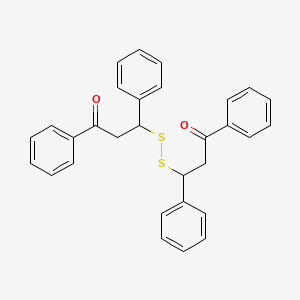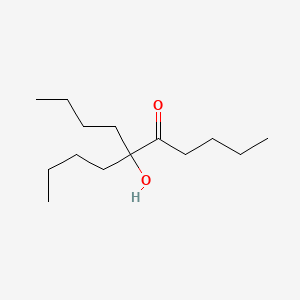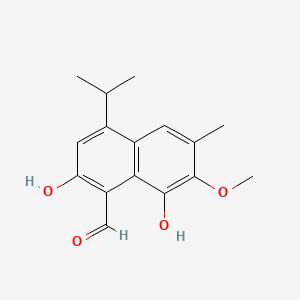
Urea, salicyloyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, salicyloyl- is a compound that combines the properties of urea and salicylic acid. Urea is an organic compound with the chemical formula CO(NH2)2, known for its role in the metabolism of nitrogen-containing compounds and its use in fertilizers . Salicylic acid, on the other hand, is a plant hormone and a key ingredient in many skincare products due to its keratolytic and anti-inflammatory properties
Méthodes De Préparation
The synthesis of urea, salicyloyl- typically involves the reaction of urea with salicylic acid. One common method is the nucleophilic addition of amines to potassium isocyanate in water, which can be done without organic co-solvents . This method is efficient and environmentally friendly, making it suitable for large-scale industrial production. Another approach involves the reaction of isocyanates or carbamoyl chlorides with ammonia, although this method is less environmentally friendly due to the use of phosgene .
Analyse Des Réactions Chimiques
Urea, salicyloyl- can undergo various chemical reactions, including:
Oxidation: Urea can be oxidized to produce carbon dioxide and nitrogen gas.
Reduction: Urea can be reduced to form ammonia.
Substitution: Urea can react with formaldehyde to form urea-formaldehyde polymers, which are used in adhesives.
Hydrolysis: Urea can be hydrolyzed to form ammonia and carbon dioxide.
Common reagents used in these reactions include strong acids and bases, such as hydrochloric acid and sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Urea, salicyloyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It plays a role in the metabolism of nitrogen-containing compounds in living organisms.
Medicine: Urea-based compounds are used in dermatology for their keratolytic and moisturizing properties.
Industry: Urea is widely used in fertilizers as a source of nitrogen, while salicylic acid is used in the production of pharmaceuticals and cosmetics
Mécanisme D'action
The mechanism of action of urea, salicyloyl- involves the combined effects of urea and salicylic acid. Urea acts as a keratolytic agent, breaking down the outer layer of the skin and promoting the shedding of dead skin cells . Salicylic acid, on the other hand, inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), reducing inflammation and pain . Together, these compounds enhance skin hydration and promote healing.
Comparaison Avec Des Composés Similaires
Urea, salicyloyl- can be compared to other similar compounds, such as:
Thiourea: Similar to urea but contains sulfur instead of oxygen.
Carbamide peroxide: Used in dental products for teeth whitening.
The uniqueness of urea, salicyloyl- lies in its combined properties of urea and salicylic acid, making it particularly effective in dermatological applications .
Propriétés
Numéro CAS |
60081-86-9 |
|---|---|
Formule moléculaire |
C8H8N2O3 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
N-carbamoyl-2-hydroxybenzamide |
InChI |
InChI=1S/C8H8N2O3/c9-8(13)10-7(12)5-3-1-2-4-6(5)11/h1-4,11H,(H3,9,10,12,13) |
Clé InChI |
UPXGIYACCQCIMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,8aR)-Octahydro-1H-cyclohepta[c]furan](/img/structure/B14598569.png)








![Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)-](/img/structure/B14598629.png)
![N-[4-(2-Bromoethoxy)-2-nitrophenyl]acetamide](/img/structure/B14598648.png)

![2-{4-[(E)-(3-Phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino}ethan-1-ol](/img/structure/B14598654.png)

